molecular formula C12H9NS B1352657 6-thiophen-2-yl-1H-indole CAS No. 243972-30-7

6-thiophen-2-yl-1H-indole

Cat. No. B1352657
M. Wt: 199.27 g/mol
InChI Key: KIHGQIOEKNMYHK-UHFFFAOYSA-N
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Description

“6-thiophen-2-yl-1H-indole” is a compound that contains an indole nucleus, which is a bioactive aromatic compound . It also contains a thiophene ring, which is a five-membered ring made up of one sulfur as a heteroatom .

Scientific Research Applications

Antioxidant Activity

6-thiophen-2-yl-1H-indole derivatives have shown promise as antioxidants. For instance, the synthesis and biological evaluation of novel 1H-3-Indolyl derivatives, including those with thiophene, demonstrated significant antioxidant activities, surpassing even ascorbic acid in some cases. These findings suggest potential applications in medicinal chemistry for developing superior antioxidant compounds (Aziz et al., 2021).

Electrochromic Properties

The electrosynthesis of novel indole-based polymers, incorporating thiophene units, has been explored for their electrochromic properties. These studies revealed color change abilities and high coloration efficiency, suggesting applications in materials science for developing advanced display technologies (Carbas et al., 2017).

Antimicrobial and Antioxidant Agents

Compounds derived from 6-thiophen-2-yl-1H-indole have been synthesized and evaluated for their antimicrobial and antioxidant properties. These compounds have shown excellent activities compared to standard drugs, indicating potential in pharmaceutical applications (Gopi et al., 2016).

Organic Semiconductors

Synthesis of thiophene derivatives, end-functionalized with various groups including indole, has been investigated for their application as organic semiconductors. These compounds have shown promising characteristics for use in organic thin-film transistors, contributing to the field of organic electronics (Han et al., 2015).

Anticonvulsant Agents

Research into indole C-3 substituted derivatives, including those with thiophene, has identified compounds with significant anticonvulsant properties. These findings have implications for the development of new therapeutic agents for epilepsy and related disorders (Ahuja & Siddiqui, 2014).

HIV-1 Reverse Transcriptase Inhibitors

New derivatives of 2-(thiophen-2-yl)-1H-indole have been designed and evaluated for inhibiting HIV-1 reverse transcriptase enzyme. Some compounds exhibited superior inhibition potency, suggesting their potential as HIV-1 non-nucleoside reverse transcriptase inhibitors (El‐Hussieny et al., 2019).

Electrooxidation Catalysts

Indole derivatives have been synthesized and evaluated as metal-free catalysts for glucose electrooxidation, indicatingpotential use in fuel cells. These studies demonstrate the electrochemical properties of these compounds and their efficiency in glucose electrooxidation, highlighting their application in energy research (Hamad et al., 2021).

Anti-Tubercular Activity

Indole chalcones, including those with thiophene units, have been synthesized and evaluated against Mycobacterium tuberculosis. Certain compounds showed high anti-tubercular activity, indicating their potential as therapeutic agents against tuberculosis (Ramesh et al., 2020).

Antioxidant and Antimicrobial Properties

Novel indole derivatives have been explored for their antioxidant, antimicrobial, and cytotoxic properties. These compounds, including those with thiophene, have shown promising results in antioxidant and antimicrobial assays, suggesting applications in pharmaceutical and healthcare industries (Kurt-Kızıldoğan et al., 2020).

Organic Light-Emitting Diodes (OLEDs)

Research into indole-linked triazine-dibenzothiophene/dibenzofuran-based host materials has demonstrated their efficacy in green and red phosphorescent organic light-emitting diodes. These compounds show potential for use in advanced display technologies and lighting solutions (Wang et al., 2020).

Anti-Leishmanial Activity

A series of 1-(thiophen-2-yl)-9H-pyrido[3,4-b]indole derivatives have been synthesized and evaluated for their anti-leishmanial activity against Leishmania parasites. Some compounds displayed potent activity, suggesting their potential as therapeutic agents for leishmaniasis (Ashok et al., 2017).

properties

IUPAC Name

6-thiophen-2-yl-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NS/c1-2-12(14-7-1)10-4-3-9-5-6-13-11(9)8-10/h1-8,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIHGQIOEKNMYHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CC3=C(C=C2)C=CN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40455792
Record name 6-thiophen-2-yl-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40455792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-thiophen-2-yl-1H-indole

CAS RN

243972-30-7
Record name 6-thiophen-2-yl-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40455792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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